molecular formula C12H15NO3 B12961087 Ethyl (E)-3-((2-methoxyphenyl)amino)acrylate

Ethyl (E)-3-((2-methoxyphenyl)amino)acrylate

Katalognummer: B12961087
Molekulargewicht: 221.25 g/mol
InChI-Schlüssel: ZIRYOGLCZHVMAQ-CMDGGOBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (E)-3-((2-methoxyphenyl)amino)acrylate is an organic compound that belongs to the class of acrylates This compound is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and an amino group attached to an acrylate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (E)-3-((2-methoxyphenyl)amino)acrylate typically involves the reaction of ethyl acrylate with 2-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the amino group on the acrylate. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (E)-3-((2-methoxyphenyl)amino)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Ethyl (E)-3-((2-methoxyphenyl)amino)acrylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of polymers, coatings, and adhesives due to its reactive functional groups.

Wirkmechanismus

The mechanism of action of Ethyl (E)-3-((2-methoxyphenyl)amino)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved in these interactions depend on the specific application and the biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl (E)-3-((2-hydroxyphenyl)amino)acrylate: Similar structure but with a hydroxyl group instead of a methoxy group.

    Ethyl (E)-3-((2-chlorophenyl)amino)acrylate: Contains a chlorine atom instead of a methoxy group.

    Ethyl (E)-3-((2-nitrophenyl)amino)acrylate: Features a nitro group in place of the methoxy group.

Uniqueness

Ethyl (E)-3-((2-methoxyphenyl)amino)acrylate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the methoxy group plays a crucial role in the desired chemical or biological activity.

Eigenschaften

Molekularformel

C12H15NO3

Molekulargewicht

221.25 g/mol

IUPAC-Name

ethyl (E)-3-(2-methoxyanilino)prop-2-enoate

InChI

InChI=1S/C12H15NO3/c1-3-16-12(14)8-9-13-10-6-4-5-7-11(10)15-2/h4-9,13H,3H2,1-2H3/b9-8+

InChI-Schlüssel

ZIRYOGLCZHVMAQ-CMDGGOBGSA-N

Isomerische SMILES

CCOC(=O)/C=C/NC1=CC=CC=C1OC

Kanonische SMILES

CCOC(=O)C=CNC1=CC=CC=C1OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.